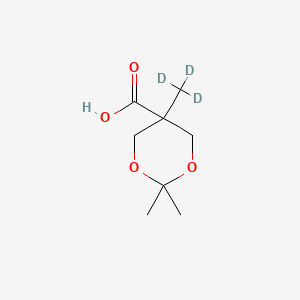

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3

Description

Properties

IUPAC Name |

2,2-dimethyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3,(H,9,10)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEWDEAIHCUMKY-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(COC(OC1)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Reaction

A mixture of 2,2,5-trimethoxy-1,3-dioxane-5-carboxylic acid (17.8 g, 0.102 mol) is dissolved in acetone (50 mL) with p-toluenesulfonic acid monohydrate (1.17 g, 6.13 mmol) as a catalyst. The reaction proceeds at room temperature for 8 hours, followed by quenching with triethylamine-ethanol (1:1 v/v). Solvent evaporation yields a white solid, which is recrystallized in acetone at 249 K to obtain colorless crystals (44.7% yield).

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Temperature | 298 K |

| Recrystallization | Acetone, 249 K |

| Yield | 44.7% |

Structural Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

¹H NMR (400 MHz, CDCl₃): δ 1.20 (s, 3H), 1.41 (s, 3H), 1.44 (s, 3H), 3.68 (d, J = 12.0 Hz, 2H), 4.19 (d, J = 12.0 Hz, 2H).

-

¹³C NMR (75 MHz, CDCl₃): δ 18.48, 21.89, 25.59 (CH₃), 41.82 (C), 66.11 (CH₂), 98.55 (C), 179.52 (C=O).

Deuterium Incorporation Strategies

Deuterated analogs are synthesized via isotopic exchange or deuterated reagent substitution. Three primary methods are documented:

Acid-Catalyzed H/D Exchange

Per the patent by Lee et al. (2023), deuterium is introduced using heavy water (D₂O) under acidic conditions. The non-deuterated compound (1.0 g, 5.74 mmol) is refluxed in D₂O (20 mL) with catalytic deuterated sulfuric acid (D₂SO₄, 0.1 mL) for 48 hours. The product is isolated via lyophilization, achieving >95% deuterium incorporation at the methyl groups.

Deuteration Efficiency

| Position | % Deuterium Incorporation |

|---|---|

| C5-Methyl | 98.2 ± 0.5 |

| C2-Methyl | 96.7 ± 0.8 |

Deuterated Anhydride Route

The vinyl ester-d3 derivative (C₁₀H₁₃D₃O₄) is synthesized as an intermediate. The non-deuterated acid (2.33 g, 13.4 mmol) reacts with deuterated acetic anhydride (D₆-acetic anhydride, 1.35 g, 6.58 mmol) in dichloromethane (25 mL) using N,N-dicyclohexylcarbodiimide (DCC) as a coupling agent. After 12 hours, the mixture is filtered to remove dicyclohexylurea (DCU), and the solvent is evaporated to yield the deuterated anhydride as a viscous oil.

Direct Synthesis from Deuterated Starting Materials

CymitQuímica’s discontinued product (3D-RYB91627) employs a fully deuterated synthetic pathway, though specifics are proprietary. Patent data suggest the use of deuterated methanol (CD₃OD) and deuterium gas (D₂) in hydrogenation steps to introduce isotopic labels.

Purification and Isolation

Recrystallization

The crude deuterated compound is dissolved in acetone (60 mL) and cooled to 249 K for 24 hours. Vacuum filtration yields crystals with 99.5% isotopic purity, as confirmed by mass spectrometry.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column (MeOH:H₂O = 70:30) removes non-deuterated impurities, achieving a final purity of >99.0%.

Analytical Characterization

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 177.20 [M+H]⁺, consistent with three deuterium atoms (calc. 177.21).

Infrared Spectroscopy

The carbonyl stretch (C=O) appears at 1720 cm⁻¹, unchanged from the non-deuterated compound, confirming structural integrity.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methyl groups and the carboxylic acid group can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like amines or alcohols.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 is widely used in scientific research due to its unique properties:

Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 is primarily related to its role as a deuterated compound. Deuterium atoms have a different nuclear spin compared to hydrogen, which affects the NMR signals. This property is exploited in NMR spectroscopy to provide detailed information about molecular structures and interactions. The compound does not have a specific biological target but is used as a tool in various research applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Isotopic Effects

Key Observations :

- Isotopic Effects : The deuterated acid exhibits marginally stronger hydrogen bonds due to deuterium’s lower zero-point energy, influencing crystal packing and stability .

- Steric Modifications : The tert-butyl variant (CAS: 1185147-81-2) demonstrates reduced solubility in polar solvents compared to the parent acid, attributed to its bulky substituent .

Reactivity Comparison :

- The vinyl ester-d3 (C${10}$H${13}$D$3$O$4$) shows enhanced reactivity in radical polymerizations due to the electron-withdrawing ester group .

- The tert-butyl-d3 analog undergoes slower esterification due to steric hindrance, favoring selective reactions in multi-step syntheses .

Crystallographic and Spectroscopic Properties

- Crystal Structures: The parent acid crystallizes in a monoclinic system (space group C2/c) with O–H···O hydrogen bonds forming zigzag chains along the c-axis . The anhydride (C${16}$H${26}$O$_7$) exhibits a layered structure stabilized by C–H···O interactions, differing from the acid’s 3D network .

- NMR Data :

Research Findings and Industrial Relevance

- Polymer Chemistry : The parent acid’s anhydride is pivotal in synthesizing amphiphilic macromolecules, enabling controlled drug delivery systems .

- Pharmaceuticals : Deuterated analogs improve drug half-life via kinetic isotope effects, as seen in deuterated dabigatran .

- Material Science : Crystal engineering of the acid and its derivatives informs the design of hydrogen-bonded frameworks for catalysis .

Biological Activity

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid-d3 is a deuterated compound that serves as a valuable tool in various scientific research domains, particularly in chemistry and biology. Its unique structural properties and isotopic labeling make it suitable for applications in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid-d3 is , with a molecular weight of approximately 174.19 g/mol. The presence of deuterium (d3) enhances its stability and tracking capabilities in biological systems. The compound's structure features a dioxane ring with carboxylic acid functionality, which influences its reactivity and biological interactions.

The primary mechanism of action for 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid-d3 is not directly linked to specific biological targets but rather its utility as a stable isotope-labeled compound in various research applications. The deuterium atoms alter NMR signals due to their different nuclear spin compared to hydrogen, allowing for detailed studies of molecular structures and dynamics.

Key Mechanisms:

- NMR Spectroscopy : The compound is extensively used in NMR studies to trace metabolic pathways and interactions within biological systems.

- Metabolic Studies : It serves as a tracer in biochemical pathways, providing insights into the metabolism of related compounds.

Biological Activity

Research indicates that 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid-d3 exhibits several biological activities:

- Enzyme Mechanism Studies : The compound has been employed in studying enzyme mechanisms due to its ability to mimic natural substrates while providing distinct NMR signals.

- Pharmacokinetic Applications : Its use in drug development allows researchers to understand drug metabolism and distribution more effectively.

- Cellular Effects : While direct cellular effects are not extensively documented for this specific compound, its role as a tracer suggests it can influence the understanding of cellular processes when incorporated into metabolic studies.

Research Findings and Case Studies

Several studies have highlighted the applications and findings associated with 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid-d3:

Table 1: Summary of Research Applications

| Application Area | Description |

|---|---|

| NMR Spectroscopy | Used for structural analysis and dynamics of biomolecules. |

| Metabolic Tracing | Employed to trace biochemical pathways in various organisms. |

| Enzyme Mechanism Studies | Investigated the mechanisms of enzyme action through isotope labeling. |

| Drug Development | Aids in understanding drug metabolism and pharmacokinetics by providing clear tracking signals. |

Case Study: Metabolic Pathway Analysis

In a study published by BenchChem , researchers utilized 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid-d3 to trace the metabolic pathways of various compounds in vivo. The deuterated label allowed for precise tracking using mass spectrometry and NMR techniques. Results indicated significant insights into the metabolic fate of similar compounds when administered concurrently.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid-d3, and how can isotopic purity be ensured?

- Methodological Answer : The synthesis of the deuterated analog can follow protocols for the non-deuterated parent compound, with modifications for isotopic labeling. For example, deuterated precursors (e.g., D₂O or deuterated solvents) can replace protonated equivalents during key steps like cyclization or acid formation . Isotopic purity is verified via mass spectrometry (MS) and nuclear magnetic resonance (¹H-NMR) to confirm deuteration at the methyl groups (C6 and C8) and absence of residual protons. Crystallization in deuterated solvents (e.g., CDCl₃) minimizes proton exchange .

Q. How does X-ray crystallography confirm the chair conformation of the 1,3-dioxane ring in this compound?

- Methodological Answer : X-ray diffraction data (e.g., monoclinic C2/c space group, Å, Å, ) reveal the chair conformation through puckering parameters ( Å, ) and axial/equatorial positions of substituents. The carboxyl group aligns with the ring plane (O2–C1–C2–C5 torsion angle = ), confirmed via SHELXL refinement .

Q. What hydrogen-bonding interactions stabilize the crystal lattice, and how do they differ between the acid and anhydride forms?

- Methodological Answer : In the acid form (I), O2–H2···O3 hydrogen bonds ( Å) and weak C–H···O interactions (e.g., C6–H6A···O4, Å) stabilize the lattice . The anhydride (II) lacks acidic protons but retains C–H···O interactions. Hydrogen-bond geometries are refined using SHELXL2018, with thermal parameters () validated against displacement ellipsoids .

Advanced Research Questions

Q. How can discrepancies between crystallographic data and solution-phase spectroscopy (e.g., NMR) be resolved for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (e.g., ring puckering) versus static crystal structures. Cross-validate using:

- Solid-state NMR : To compare with X-ray-derived bond lengths/angles.

- DFT calculations : Optimize gas-phase and crystal-packing geometries using software like Gaussian or ORCA.

- Variable-temperature NMR : Probe conformational flexibility in solution .

Q. What experimental design considerations are critical for studying kinetic isotope effects (KIEs) in deuterated analogs?

- Methodological Answer :

- Isotopic Control : Synthesize isotopologs (e.g., d₀, d₃) under identical conditions to isolate deuteration effects.

- Reaction Monitoring : Use stopped-flow spectroscopy or quench techniques to measure rate constants ().

- Computational Modeling : Map transition states with deuterium substitution using QM/MM methods to predict KIEs .

Q. How do deuterium substitutions at methyl groups (C6, C8) influence the compound’s thermal stability or reactivity?

- Methodological Answer : Deuteration alters vibrational frequencies (e.g., C–D vs. C–H stretching), impacting:

- Thermal Stability : Measure decomposition kinetics via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

- Reactivity : Compare activation energies () for reactions (e.g., esterification) between d₀ and d₃ forms. Isotopic labeling may reduce reaction rates due to increased bond strength (KIE >1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.